Methyl 5-ethoxybenzofuran-2-carboxylate
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Overview
Description
Methyl 5-ethoxybenzofuran-2-carboxylate: is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This compound is characterized by the presence of a methyl ester group at the 2-position and an ethoxy group at the 5-position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethoxybenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-hydroxy-5-ethoxybenzaldehyde with methyl bromoacetate in the presence of a base such as sodium carbonate. The reaction proceeds through an intramolecular cyclization to form the benzofuran ring, followed by esterification to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-ethoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
Methyl 5-ethoxybenzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-ethoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor of microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
- Methyl 5-methoxybenzofuran-2-carboxylate
- Ethyl 5-ethoxybenzofuran-2-carboxylate
- Methyl 5-ethoxybenzothiophene-2-carboxylate
Comparison: Methyl 5-ethoxybenzofuran-2-carboxylate is unique due to the presence of both the ethoxy group and the methyl ester group, which may confer distinct biological activities and chemical reactivity compared to its analogs. The substitution pattern on the benzofuran ring can significantly influence the compound’s pharmacological properties and its potential as a drug candidate .
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 5-ethoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-3-15-9-4-5-10-8(6-9)7-11(16-10)12(13)14-2/h4-7H,3H2,1-2H3 |
InChI Key |
YGEVWKWABVDIDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2)C(=O)OC |
Origin of Product |
United States |
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